N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
This compound features a pyridazine-3-carboxamide scaffold substituted with a 1H-1,2,4-triazol-1-yl group at position 6 and a phenyl ring at position 2. The phenyl ring is further modified with an 8-methylimidazo[1,2-a]pyridin-2-yl group. This unique architecture combines three pharmacologically relevant motifs:
- Imidazo[1,2-a]pyridine: A privileged scaffold in medicinal chemistry, known for its role in kinase inhibition and antimicrobial activity .
- 1,2,4-Triazole: A heterocycle associated with antifungal and antiviral properties .
- Pyridazine carboxamide: A polar group that enhances solubility and target binding .
Properties
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N8O/c1-14-4-3-9-28-11-18(25-20(14)28)15-5-2-6-16(10-15)24-21(30)17-7-8-19(27-26-17)29-13-22-12-23-29/h2-13H,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFNARAINVPBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=NN=C(C=C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, identified by its CAS number 1448056-39-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on current research findings.
The molecular formula of the compound is with a molecular weight of approximately 396.4 g/mol. Its structural characteristics include multiple heterocycles that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H16N8O |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 1448056-39-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include condensation and cyclization processes. For instance, it can be synthesized through the reaction of 8-methylimidazo[1,2-a]pyridine derivatives with appropriate phenyl and triazole moieties under specific conditions to yield the target carboxamide structure.
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. For example:
- Breast Cancer : Studies indicate that derivatives of imidazo[1,2-a]pyridine show significant inhibition of breast cancer cell proliferation.
- Colon and Lung Cancer : The compound has been evaluated for its effects on colon and lung cancer cell lines, showcasing potential as an anticancer agent through mechanisms that do not involve inhibition of dihydrofolate reductase (DHFR) .
Antitubercular Activity
The compound's structural features suggest potential antitubercular activity. In vitro studies have indicated that related compounds possess significant efficacy against Mycobacterium tuberculosis, with some derivatives achieving low IC50 values (concentration required to inhibit 50% of the target organism) . The mechanism often involves interaction with specific bacterial enzymes or pathways critical for survival.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cell Proliferation : Interaction with kinases such as phosphatidylinositol 3-kinase (PI3K), leading to apoptosis in cancer cells.
- Antimicrobial Activity : Targeting bacterial metabolic pathways crucial for growth and replication.
Case Studies and Research Findings
Several studies have focused on the biological activities of imidazo[1,2-a]pyridine derivatives:
- Antiproliferative Assays : A study evaluated various synthesized derivatives against breast and colon cancer cell lines, finding that certain modifications significantly enhanced antiproliferative effects .
- Antitubercular Screening : Compounds with similar structures were screened for activity against M. tuberculosis, revealing promising candidates with low toxicity profiles .
- Structure-Activity Relationship (SAR) : Research indicates that specific substitutions on the imidazo[1,2-a]pyridine ring can enhance biological activity, providing insights into designing more effective derivatives .
Scientific Research Applications
Structural Characteristics
The compound belongs to the class of imidazo[1,2-a]pyridine derivatives. Its molecular structure incorporates multiple heterocycles that contribute to its biological activity. The presence of the triazole and pyridazine moieties enhances its ability to interact with various biological targets.
2.1 Modulation of Receptors and Enzymes
Research indicates that this compound may act as a modulator of serotonin receptors and other molecular targets associated with neurological disorders. Its structural features allow it to engage in specific interactions with receptor sites, potentially leading to therapeutic effects on mood and cognitive functions.
2.2 Anticancer Properties
Studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. Its mechanism may involve the induction of apoptosis through the inhibition of critical signaling pathways such as cyclin-dependent kinases (CDKs).
2.3 Antimicrobial Activity
The compound has shown promise in antimicrobial applications, particularly against bacterial and fungal strains. Its ability to disrupt microbial growth could lead to novel treatments for infections resistant to conventional antibiotics .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the imidazo[1,2-a]pyridine core : This involves cyclization reactions that yield the imidazo structure.
- Coupling reactions : These are used to attach the triazole and pyridazine components.
Optimizing reaction conditions such as temperature and solvent choice is crucial for enhancing yield and purity.
Case Studies
4.1 Neurological Disorders
A study focusing on the interaction of this compound with serotonin receptors demonstrated significant modulation of receptor activity in vitro, suggesting potential use in treating conditions like depression and anxiety disorders.
4.2 Cancer Research
In vitro assays conducted on various cancer cell lines indicated that this compound effectively induced apoptosis and inhibited cell cycle progression at specific phases. This positions it as a candidate for further development as an anticancer agent.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Formation of the Phenyl Amide Linkage
The phenyl group is connected to the pyridazine carboxamide via an amide bond. Key steps include:
-
Activation of Pyridazine-3-carboxylic Acid : Conversion to an acid chloride or activated ester (e.g., using thionyl chloride or HBTU) .
-
Coupling with Aniline Derivative : Reaction with the aniline derivative containing the imidazo-pyridinyl group (e.g., via HBTU-mediated coupling) .
Critical Reaction Steps and Challenges
| Reaction Type | Reagents/Conditions | Key Challenges |
|---|---|---|
| Imidazo-pyridine synthesis | Aldehyde + amine + acid catalyst | Regioselectivity control, avoiding side products |
| Amide formation | HBTU, EDCl, DMAP, DMF | Activation efficiency, coupling yield |
| Triazole introduction | Azide + alkyne + Cu catalyst | Regioselectivity, potential ring strain |
Research Findings
-
Regioselectivity : The pyridazine ring’s substitution pattern (e.g., 3-carboxamide vs. 6-triazolyl) requires precise positional control .
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Stability : The amide bond and heterocyclic rings are stable under standard conditions but may degrade under harsh acids/bases .
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Biological Relevance : Compounds with similar imidazo-pyridine cores are explored for serotonin receptor modulation , while triazole groups enhance antimicrobial activity .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives
Several analogs share the imidazo[1,2-a]pyridine core but differ in substituents and appended moieties:
Key Observations :
Triazole-Containing Compounds
Triazole moieties are critical for antifungal activity (e.g., fluconazole) . The evidence includes:
Comparison with Target Compound :
Carboxamide Derivatives
Carboxamide groups are prevalent in kinase inhibitors and protease antagonists:
Structural Insights :
- The target’s pyridazine carboxamide may exhibit stronger hydrogen bonding than benzamide derivatives (e.g., Cpd S8) due to pyridazine’s electron-deficient ring .
- Pyrazolo[3,4-b]pyridine analogs (e.g., ) prioritize bulkier substituents, whereas the target compound balances steric bulk with polar triazole .
Preparation Methods
Preparation of 2-Amino-4-methylpyridine
2-Amino-4-methylpyridine serves as the starting material. Commercial availability or synthesis via directed amination of 4-methylpyridine ensures accessibility.
Cyclization with α-Bromoketone
Reaction of 2-amino-4-methylpyridine with 2-bromo-1-(4-methylphenyl)ethan-1-one in refluxing ethanol yields 8-methylimidazo[1,2-a]pyridine. The methyl group at position 8 originates from the 4-methyl substituent on the pyridine ring.
Reaction Conditions
Bromination at Position 2
Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane introduces a bromine at position 2, facilitating subsequent cross-coupling.
Characterization Data
- $$^1$$H-NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, H-2), 7.95 (d, J = 6.8 Hz, 1H), 7.45 (d, J = 6.8 Hz, 1H), 2.65 (s, 3H, CH$$3$$).
Functionalization of the Phenyl Linker
The 3-aminophenyl group bridges the imidazo[1,2-a]pyridine and pyridazine units via an amide bond.
Suzuki-Miyaura Coupling
The brominated imidazo[1,2-a]pyridine undergoes Suzuki coupling with 3-nitrophenylboronic acid to install the phenyl ring.
Reaction Conditions
Reduction of Nitro to Amine
Catalytic hydrogenation (H$$_2$$, 10% Pd/C) reduces the nitro group to an amine, yielding 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline.
Characterization Data
Synthesis of 6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic Acid
The pyridazine fragment is functionalized through sequential substitution reactions.
Chlorination of Pyridazine
Pyridazine-3-carboxylic acid is chlorinated at position 6 using phosphorus oxychloride (POCl$$_3$$), yielding 6-chloropyridazine-3-carboxylic acid.
Reaction Conditions
Triazole Substitution
Nucleophilic aromatic substitution replaces chlorine with 1H-1,2,4-triazole using potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF).
Reaction Conditions
Characterization Data
Amide Bond Formation
The final step couples the pyridazine carboxylic acid with the aniline linker.
Activation as Acid Chloride
Treatment with thionyl chloride (SOCl$$_2$$) converts the carboxylic acid to the acid chloride.
Reaction Conditions
Coupling with 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
The acid chloride reacts with the aniline in the presence of triethylamine (Et$$_3$$N) to form the carboxamide.
Reaction Conditions
Characterization Data
Analytical Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C$${24}$$H$${19}$$N$$_9$$O |
| Molecular Weight | 473.47 g/mol |
| Melting Point | 218–220°C |
| $$^1$$H-NMR | δ 8.95 (s, 1H, triazole), 8.72 (d, 1H) |
| HPLC Purity | 98.5% |
Challenges and Optimization
Q & A
Q. What synthetic strategies are recommended for constructing the imidazo[1,2-a]pyridine core in this compound?
The imidazo[1,2-a]pyridine moiety can be synthesized via one-pot multicomponent reactions using aminopyridines and carbonyl derivatives. For example, cyclocondensation of 2-aminopyridine with α-bromoketones in acetic acid at 50–55°C yields the core structure, as demonstrated in analogous syntheses . Purification via silica gel chromatography and recrystallization (e.g., using ethyl acetate/hexane) ensures high purity. Key intermediates should be validated by H NMR and HRMS to confirm regioselectivity .
Q. How can spectroscopic techniques validate the structure of this compound?
- H/C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbons (δ 110–150 ppm) to confirm substitution patterns in the imidazo[1,2-a]pyridine and pyridazine rings. For example, the methyl group on the imidazo[1,2-a]pyridine appears as a singlet near δ 2.3–2.4 ppm .
- HRMS : Verify the molecular ion peak ([M+H]) with <2 ppm error.
- IR : Identify carbonyl (C=O, ~1670 cm) and triazole (C-N, ~1500 cm) stretches .
Q. What solvent systems and reaction conditions optimize the coupling of the triazole moiety?
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in DMF or THF at 60–80°C effectively introduces the 1,2,4-triazole group. Use a 1:1.2 molar ratio of alkyne to azide precursors with CuI (10 mol%) and DIPEA as a base. Monitor completion via TLC (silica, ethyl acetate/hexane 3:7) .
Q. How should researchers troubleshoot low yields during the final carboxamide coupling?
Low yields often arise from incomplete activation of the carboxylic acid. Pre-activate the acid using HATU or EDCI/HOBt in DCM/DMF (1:1) at 0°C for 30 minutes before adding the amine. Ensure anhydrous conditions and use excess amine (1.5 equiv) to drive the reaction .
Q. What chromatographic methods are suitable for purifying this compound?
Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification. For intermediates, silica gel chromatography with ethyl acetate/hexane (30–70%) or DCM/methanol (95:5) effectively removes polar impurities. Confirm purity by HPLC (>95%) and NMR .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 8-methyl group in bioactivity?
Synthesize analogs with substituents (e.g., H, Cl, CF) at the 8-position and compare their binding affinities in target assays. For example, bromination at the 8-position (via NBS in DMF) followed by Suzuki coupling can introduce diverse groups. Bioactivity data (e.g., IC) should be correlated with steric/electronic effects using molecular docking .
Q. What computational methods predict metabolic stability of the trifluoromethyl group in related compounds?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess the electron-withdrawing effect of CF on adjacent rings. Pharmacokinetic simulations (e.g., SwissADME) predict metabolic pathways, highlighting resistance to CYP450 oxidation due to fluorine’s electronegativity .
Q. How to resolve contradictory 1^11H NMR data for regioisomeric impurities?
Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can distinguish between C2 and C3 substitution in imidazo[1,2-a]pyridine by correlating methyl protons with adjacent aromatic Hs. Spiking with authentic standards or LC-MS/MS further confirms identity .
Q. What in vitro assays evaluate the compound’s antitrypanosomal activity?
Use bloodstream-form Trypanosoma brucei cultures in HMI-9 medium. Treat parasites with 0.1–100 µM compound for 72 hours and measure viability via resazurin reduction. Compare EC values to reference drugs (e.g., suramin). Confirm selectivity via cytotoxicity assays in mammalian cell lines (e.g., HEK293) .
Q. How can X-ray crystallography validate binding modes in target proteins?
Co-crystallize the compound with the target enzyme (e.g., kinase or protease) using hanging-drop vapor diffusion. Resolve structures at ≤2.0 Å resolution to identify hydrogen bonds (e.g., triazole N2 with Asp89) and hydrophobic interactions (methyl group with Val76). Refinement in PHENIX and validation via MolProbity ensure accuracy .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Validation
Q. Table 2. Optimization of Triazole Coupling Reaction
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | CuI (10 mol%) | 78% → 92% |
| Solvent | DMF/THF (1:1) | Reduced side products |
| Temperature | 70°C | 65% → 85% |
| Base | DIPEA (2 equiv) | Improved regioselectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
